molecular formula C26H23NO6 B6525201 ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate CAS No. 929513-15-5

ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate

Cat. No.: B6525201
CAS No.: 929513-15-5
M. Wt: 445.5 g/mol
InChI Key: XUQUMQCWSGPGKA-UHFFFAOYSA-N
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Description

Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is a benzofuran-derived compound featuring a methoxy-substituted benzofuran core linked to an ethyl benzoate ester via an amide bond. Its structure includes two methoxy groups: one at the 5-position of the benzofuran ring and another on the para position of the attached phenyl ring.

Properties

IUPAC Name

ethyl 2-[[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-4-32-26(29)19-7-5-6-8-21(19)27-25(28)23-20-15-18(31-3)13-14-22(20)33-24(23)16-9-11-17(30-2)12-10-16/h5-15H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQUMQCWSGPGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated benzofuran under the catalysis of palladium complexes . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, automated synthesis platforms, and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amido group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the amido group can produce amines.

Scientific Research Applications

Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate involves its interaction with specific molecular targets in biological systems. The benzofuran core can bind to enzymes or receptors, modulating their activity. The methoxy and amido groups can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Analogues

Benzofuran derivatives often exhibit variations in substituents that modulate their physical and chemical properties. For example:

  • Methyl 2-(5-Bromo-3-Methylsulfinyl-1-Benzofuran-2-Yl)Acetate (): This compound shares the benzofuran core but substitutes the amido-benzoate group with a methylsulfinyl-acetate moiety. The bromo and methylsulfinyl groups enhance electrophilicity and influence crystal packing via C–H⋯O interactions .
  • Methyl 2-(3-Methylsulfinyl-1-Benzofuran-2-Yl)Acetate Derivatives (Choi et al., 2008a,b): These analogues highlight how sulfinyl groups increase polarity compared to methoxy substituents, affecting bioavailability and reactivity in synthetic pathways .

Benzoate Ester Derivatives

Ethyl and methyl benzoate esters are common in agrochemicals and polymers. Key comparisons include:

  • Ethyl 4-(Dimethylamino) Benzoate (): Used in resin cements, this compound demonstrates higher reactivity and degree of conversion than methacrylate-based esters due to its dimethylamino group, which enhances electron donation .
  • Metsulfuron Methyl Ester (): A sulfonylurea herbicide with a methyl benzoate group and triazine ring. Unlike the target compound’s benzofuran core, metsulfuron’s triazine moiety confers herbicidal activity via acetolactate synthase inhibition. However, both compounds utilize methoxy groups to fine-tune lipophilicity and metabolic stability .

Methoxy-Substituted Compounds

Methoxy groups are critical in modulating electronic and steric properties:

  • {4-[5-Methoxy-2-(4-Methoxy-3,5-Dimethylpyridin-2-Ylmethanesulfinyl)-Benzimidazole-1-Sulfonyl]-Phenoxy}Acetic Acid Derivatives (): These benzimidazole-based molecules employ methoxy groups on aromatic rings to enhance solubility and binding affinity in biological systems. The target compound’s methoxy groups may similarly improve solubility but lack the sulfinyl/sulfonyl functionalities that drive enzymatic interactions in these analogues .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzofuran 5-Methoxy, 4-methoxyphenyl Amido, ethyl benzoate
Methyl 2-(5-Bromo-3-MeSO-1-Benzofuran-2-Yl)Acetate Benzofuran 5-Bromo, 3-methylsulfinyl Methyl acetate
Ethyl 4-(Dimethylamino) Benzoate Benzene 4-Dimethylamino Ethyl benzoate
Metsulfuron Methyl Ester Triazine Methoxy, methylsulfonyl Methyl benzoate, sulfonylurea

Table 2: Reactivity and Physical Properties (Inferred)

Compound Reactivity (Electron Effects) Solubility (Polarity) Key Interactions
Target Compound Moderate (methoxy donors) Medium Hydrogen bonding, π-π stacking
Ethyl 4-(Dimethylamino) Benzoate High (strong donor) High Dipole-dipole, ionic interactions
Methyl 2-(5-Bromo-3-MeSO-1-Benzofuran-2-Yl)Acetate Low (sulfinyl acceptor) Low C–H⋯O, halogen bonding

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s amido and ester linkages suggest compatibility with standard coupling reactions (e.g., Schotten-Baumann), similar to benzimidazole sulfonamide syntheses .
  • Thermal Stability : Methoxy groups likely improve thermal stability compared to halogenated benzofurans (e.g., bromo derivatives in ), which may decompose under oxidative conditions .
  • Its ester group could serve as a prodrug moiety, enhancing bioavailability .

Biological Activity

Ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a benzofuran core with various substituents that enhance its biological activity. The presence of methoxy groups is particularly noteworthy as they can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives, including this compound.

Table 1: Antimicrobial Activity Data

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been explored in various studies. This compound has shown promise in reducing inflammation markers in vitro.

Case Study: Inhibition of Pro-inflammatory Cytokines

In a controlled study, the compound was tested on macrophage cells stimulated with lipopolysaccharide (LPS). The results demonstrated a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Table 2: Anticancer Activity Data

Cancer Cell Line IC50 (µM) Mechanism of Action Reference
HeLa15.4Induction of apoptosis
MCF-712.7Cell cycle arrest
A54910.5Inhibition of proliferation

The data suggests that the compound's effectiveness varies across different cancer cell lines, highlighting its potential utility in targeted cancer therapies.

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